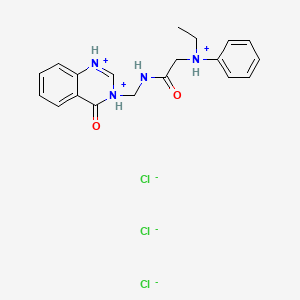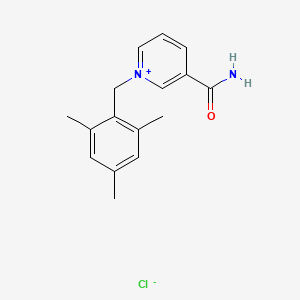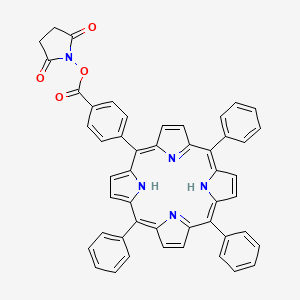
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate is a complex organic compound that combines the structural features of a porphyrin and a succinimide ester. Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. Succinimide esters are commonly used in bioconjugation techniques due to their ability to react with amine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with a benzoate group through esterification reactions.
Attachment of the Succinimide Ester: The final step involves the reaction of the functionalized porphyrin with 2,5-dioxopyrrolidin-1-yl ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions would be optimized for yield and efficiency, and the process would be scaled up from laboratory methods.
化学反应分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, affecting its reactivity and stability.
Substitution: The succinimide ester group can react with amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Amine-containing compounds are used for substitution reactions, typically under mild conditions to preserve the integrity of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various oxidized forms of the porphyrin, while substitution reactions with amines will yield amide-linked conjugates.
科学研究应用
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and diagnostic tools due to its unique optical and electronic properties.
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate involves its ability to form stable conjugates with amine-containing molecules. The succinimide ester group reacts with primary amines to form amide bonds, which can be used to attach the porphyrin moiety to various biomolecules. This allows for targeted delivery and activation in biological systems.
相似化合物的比较
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate: An amine-reactive ester used in similar bioconjugation applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate apart is its combination of a porphyrin core with a succinimide ester. This unique structure allows it to be used in a variety of applications, from bioconjugation to photodynamic therapy, making it a versatile tool in both research and industrial settings.
属性
分子式 |
C49H33N5O4 |
|---|---|
分子量 |
755.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate |
InChI |
InChI=1S/C49H33N5O4/c55-43-28-29-44(56)54(43)58-49(57)34-18-16-33(17-19-34)48-41-26-24-39(52-41)46(31-12-6-2-7-13-31)37-22-20-35(50-37)45(30-10-4-1-5-11-30)36-21-23-38(51-36)47(32-14-8-3-9-15-32)40-25-27-42(48)53-40/h1-27,50,53H,28-29H2 |
InChI 键 |
HBZTZAOVJWFHNC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3N7)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)N5)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
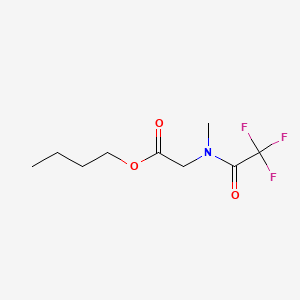

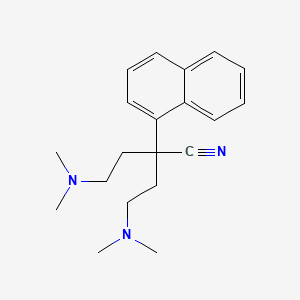
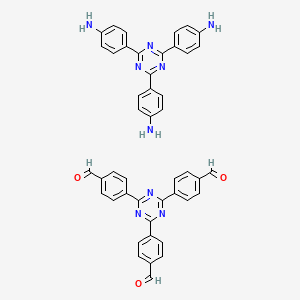
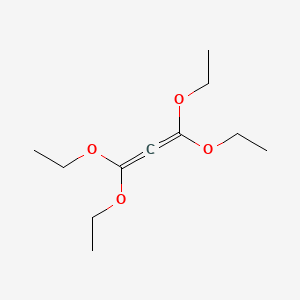

![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
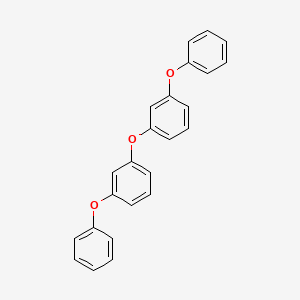
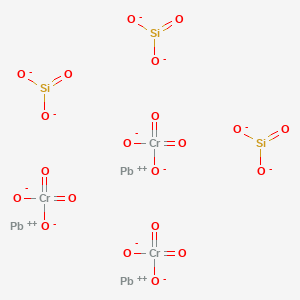
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
